molecular formula C7H9NO2S B072643 N-Phenylmethanesulfonamide CAS No. 1197-22-4

N-Phenylmethanesulfonamide

Cat. No. B072643
Key on ui cas rn: 1197-22-4
M. Wt: 171.22 g/mol
InChI Key: LBTPIFQNEKOAIM-UHFFFAOYSA-N
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Patent
US05155268

Procedure details

A mechanically stirred suspension of aluminum chloride (88.0 g, 0.66 moles) and 150 ml of carbon disulfide under N2 is cooled in an ice bath. Methanesulfonanilide as prepared in Preparation 1 (30.0 g, 0.175 mol) and succinic anhydride (17.5 g, 0.175 mol) are combined and added rapidly to the cooled reaction mixture. The ice bath is removed and the mixture is stirred at ambient temperature for 6 hours. The reaction mixture is then heated to 55° C. and allowed to continue for 18 hours. The reaction mixture is separated into two layers the bottom of which solidifies. The upper layer is decanted and the remaining solid layer is decomposed with ice. The resulting suspension is filtered and the solid is washed several times with methylene chloride and dissolved in a mixture of saturated sodium bicarbonate (500 ml) and water (500 ml). This solution is acidified (pH2) with HCl and the resulting precipitate is collected by filtration, redissolved in NaHCO3 and reprecipitated with HCl. The solid, 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid, is collected by filtration and dried to give the title compound with mp 198°-200° C.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][S:6]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])=[O:7].[C:16]1(=[O:22])[O:21][C:19](=[O:20])[CH2:18][CH2:17]1>C(=S)=S>[CH3:5][S:6]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16](=[O:22])[CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:15]=1)(=[O:8])=[O:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
88 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=CC=C1
Name
1
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
17.5 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an ice bath
ADDITION
Type
ADDITION
Details
added rapidly to the cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The ice bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated to 55° C.
WAIT
Type
WAIT
Details
to continue for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is separated into two layers the bottom of which
CUSTOM
Type
CUSTOM
Details
The upper layer is decanted
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
WASH
Type
WASH
Details
the solid is washed several times with methylene chloride
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in a mixture of saturated sodium bicarbonate (500 ml) and water (500 ml)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in NaHCO3
CUSTOM
Type
CUSTOM
Details
reprecipitated with HCl
FILTRATION
Type
FILTRATION
Details
The solid, 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid, is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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